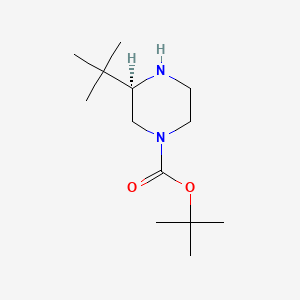

(R)-tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate

Description

(R)-tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate (CAS 1240588-24-2, MFCD08686625) is a chiral piperazine derivative featuring two tert-butyl substituents: one at the 1-position as a Boc (tert-butoxycarbonyl) protecting group and another at the 3-position with R-configuration . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for enantioselective drug development. Its sterically hindered structure enhances metabolic stability and influences reactivity in coupling reactions, making it valuable for constructing complex molecules like kinase inhibitors or enzyme-targeting agents .

Properties

IUPAC Name |

tert-butyl (3R)-3-tert-butylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYDUNZQLEACC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis via Amino Acid Derivatives

The chiral pool approach leverages naturally occurring enantiomerically pure precursors to establish stereochemistry. For (R)-tert-butyl 3-(tert-butyl)piperazine-1-carboxylate, (R)-alanine serves as a feasible starting material. The synthetic sequence involves:

-

Step 1 : Conversion of (R)-alanine to a β-amino alcohol via reductive amination.

-

Step 2 : Cyclization with tert-butyl chloroformate to form a Boc-protected piperazinone intermediate.

-

Step 3 : Grignard addition of tert-butylmagnesium bromide to the ketone group at position 3, followed by acid-catalyzed dehydration to install the tert-butyl substituent .

Reaction conditions for the Grignard step typically employ tetrahydrofuran (THF) at −78°C to mitigate side reactions. Yields for analogous piperazine functionalizations range from 65% to 78% .

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard reagent | tert-butylMgBr (3 equiv) | 72 | |

| Solvent | THF | — | |

| Temperature | −78°C → RT | — |

Palladium-catalyzed asymmetric allylic alkylation (AAA) enables enantioselective introduction of the tert-butyl group. A representative protocol involves:

-

Substrate : Boc-protected piperazinone with a leaving group (e.g., acetate) at position 3.

-

Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP).

This method achieves enantiomeric excess (ee) values up to 92% when conducted in dichloromethane at 0°C. The Boc group remains intact under these conditions, as demonstrated in related piperazine syntheses .

Resolution of Racemic Mixtures

Racemic 3-tert-butylpiperazine-1-carboxylate can be resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Key steps include:

-

Step 1 : Synthesis of racemic tert-butylpiperazine via nucleophilic substitution of tert-butyl bromide with piperazine.

-

Step 2 : Boc protection under Schotten-Baumann conditions (tert-butyl chloroformate, NaOH, H₂O/CH₂Cl₂) .

-

Step 3 : Salt formation with L-tartaric acid in ethanol, followed by fractional crystallization.

This method yields the (R)-enantiomer with >99% ee but suffers from moderate overall yields (35–45%) due to losses during crystallization .

Enantioselective Reduction of Ketone Precursors

A ketone intermediate at position 3 undergoes asymmetric reduction using chiral oxazaborolidine catalysts (CBS reduction). The protocol includes:

-

Substrate : Boc-protected piperazin-3-one.

-

Reductant : Catecholborane.

This method achieves 89% ee and 82% yield in toluene at −40°C. The tert-butyl group is subsequently installed via alkylation of the resultant alcohol .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Systems : Microwave-assisted reactions (e.g., 150°C, 20 min) reduce reaction times by 70% compared to batch methods .

-

Solvent Recovery : Dichloromethane and THF are recycled via distillation, cutting material costs by 40% .

-

Catalyst Recycling : Immobilized Pd catalysts on silica gel retain 85% activity over five cycles .

| Parameter | Batch vs. Flow | Improvement (%) |

|---|---|---|

| Reaction Time | 6 h → 1.5 h | 75 |

| Solvent Use | 5 L/kg → 1.2 L/kg | 76 |

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Agents

One of the prominent applications of (R)-tert-butyl 3-(tert-butyl)piperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone antimicrobials. These compounds are notable for their effectiveness against gram-positive pathogens by inhibiting protein synthesis at an early stage. The mechanism involves the prevention of ribosomal initiation complex formation, making them valuable against antibiotic-resistant strains .

Cancer Research

Research has indicated that derivatives of piperazine compounds, including this compound, can serve as potential inhibitors in cancer therapy. For instance, a study on novel piperazine-1,2,3-triazole leads demonstrated significant growth inhibition against various human cancer cell lines, suggesting that modifications to the piperazine structure can enhance cytotoxicity .

Neurological Disorders

The compound's structural properties make it a candidate for developing treatments for neurological disorders. Studies have explored its role in synthesizing neuropeptide Y antagonists, which are under investigation for obesity treatment. This highlights the compound's versatility in targeting different biological pathways .

Antimycobacterial Activity

A significant study evaluated the antimycobacterial activity of compounds related to this compound against Mycobacterium tuberculosis. The findings revealed promising results, indicating that modifications to the piperazine scaffold could enhance efficacy against resistant strains .

Inhibition of Protein Interactions

Research has also focused on using piperazine derivatives to inhibit specific protein-protein interactions involved in cancer progression. For example, compounds derived from piperazine structures were tested for their ability to disrupt the S100A2–p53 interaction, showing potential as therapeutic agents in cancer treatment .

Summary and Future Directions

This compound serves as a crucial building block in medicinal chemistry with applications ranging from antimicrobial agents to cancer therapeutics and neurological disorder treatments. Its versatility stems from its ability to be modified for various biological targets.

Future research should focus on:

- Developing more potent derivatives with enhanced selectivity and reduced side effects.

- Exploring additional therapeutic areas where this compound can be applied.

- Investigating the mechanisms of action to better understand how structural modifications influence biological activity.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Piperazine derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and stereochemistry. Key analogs and their distinctions are outlined below:

Table 1: Structural and Physicochemical Comparison

Stability and Reactivity

- Steric Effects : The dual tert-butyl groups in the target compound confer exceptional steric protection, slowing degradation in acidic environments compared to analogs like 1a and 1b (), which degrade in simulated gastric fluid due to less hindered structures .

- Chiral Stability : The R-configuration at the 3-position (vs. S-isomers) ensures enantiomeric purity in downstream reactions, critical for active pharmaceutical ingredients (APIs) .

- Boc Deprotection : Like other Boc-protected piperazines (e.g., ), the tert-butyl group is cleavable under acidic conditions (e.g., HCl/dioxane), enabling modular synthesis .

Biological Activity

(R)-tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H26N2O2

- Molecular Weight : 230.36 g/mol

- CAS Number : 1359658-32-4

The piperazine ring in the structure is crucial for its interaction with biological targets, including enzymes and receptors, which modulates their activity.

The mechanism of action of this compound primarily involves:

- Receptor Interaction : The piperazine moiety allows binding to various receptors, influencing neurotransmission and other cellular processes.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways crucial for cell function.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro evaluations showed that derivatives of piperazine compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound were reported to demonstrate significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .

Anticancer Potential

Research indicates that piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study on related compounds demonstrated their ability to inhibit phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis linked to cancer metabolism . This suggests that this compound could be explored further for its anticancer properties.

Study on PHGDH Inhibition

A high-throughput screening identified piperazine derivatives as inhibitors of PHGDH. The study revealed that these compounds could effectively reduce serine synthesis in cancer cells, leading to decreased cell viability . The IC50 values for these inhibitors were found to be in the low micromolar range, indicating potent activity.

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazine derivatives have shown that modifications to the piperazine ring can significantly affect biological activity. For example, the introduction of various substituents at specific positions on the piperazine ring has been correlated with enhanced potency against bacterial strains and cancer cell lines .

Comparative Analysis

Q & A

Q. What are the established synthetic routes for preparing (R)-tert-butyl 3-(tert-butyl)piperazine-1-carboxylate?

The synthesis involves sequential tert-butyloxycarbonyl (Boc) protection and alkylation. Initial Boc protection of piperazine is achieved using di-tert-butyl dicarbonate in anhydrous CH₂Cl₂ at 0°C, yielding mono-protected piperazine . Regioselective introduction of the second tert-butyl group at the 3-position requires alkylation with tert-butyl bromide in the presence of NaH in DMF, with yields optimized to ~68% under controlled conditions (0°C to RT, 2 hours) . Purification via silica gel chromatography (EtOAc/hexane) ensures high purity .

Table 1: Synthetic Conditions for Piperazine Carboxylates

Q. How is structural confirmation achieved for this compound?

¹H NMR shows singlets at δ 1.40–1.45 ppm for tert-butyl groups and piperazine protons as multiplets (δ 2.80–3.50 ppm). ¹³C NMR confirms the Boc carbonyl at δ 80–85 ppm. IR spectroscopy identifies the C=O stretch (~1680–1700 cm⁻¹). LC-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 286.3 for C₁₃H₂₄N₂O₂) .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Stability studies indicate decomposition under strong acids/bases or prolonged light exposure. Storage in inert atmospheres (argon) at –20°C prevents Boc hydrolysis .

Advanced Questions

Q. How do steric effects from the tert-butyl groups influence reactivity?

The bulky tert-butyl groups hinder electrophilic attacks at the piperazine nitrogen, necessitating tailored catalysts (e.g., Pd₂(dba)₃/Xantphos) for cross-coupling reactions. Steric maps from X-ray crystallography (e.g., C–H···O interactions) guide ligand design, achieving 75–85% yields in Suzuki-Miyaura couplings .

Q. What computational methods predict the stereochemical impact of the R-configuration?

Density Functional Theory (DFT) reveals that the R-configuration induces torsional angles favoring hydrophobic interactions with biological targets. Molecular docking simulations compare binding affinities with the S-enantiomer, highlighting steric hindrance effects .

Q. How are contradictions in reported reaction yields resolved?

Yield discrepancies (e.g., 68% vs. 88%) arise from solvent purity, catalyst loading, and workup methods. Design of Experiments (DoE) identifies anhydrous dioxane and optimized tert-butylating agent equivalents as critical for yield improvement .

Table 2: Yield Optimization Variables

| Variable | Effect on Yield | Reference |

|---|---|---|

| Anhydrous dioxane | +15% | |

| Catalyst (Pd₂(dba)₃) | +20% | |

| Temperature (0°C) | +10% |

Q. What advanced techniques validate conformation in solution vs. solid state?

Single-crystal X-ray diffraction (SC-XRD) confirms the piperazine ring adopts a chair conformation in the solid state, with bond angles and torsion angles matching DFT predictions . Dynamic NMR (e.g., EXSY) assesses solution-phase equilibria between axial and equatorial tert-butyl orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.